![molecular formula C24H18BrN3 B2975124 8-bromo-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-69-2](/img/structure/B2975124.png)

8-bromo-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

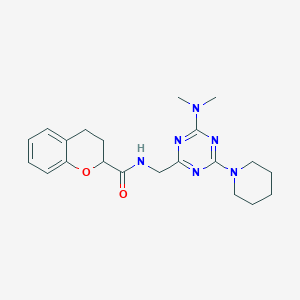

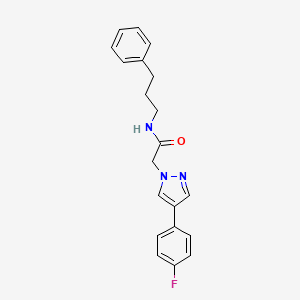

The compound “8-bromo-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a bicyclic system with a pyrazole ring fused to a quinoline ring. The molecule is substituted with bromine, phenyl, and dimethylphenyl groups .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and formula. It has a molecular weight of 442.36 g/mol and an exact mass of 441.084061 g/mol . The molecular formula is C25H20BrN3, indicating that it contains 25 carbon atoms, 20 hydrogen atoms, 1 bromine atom, and 3 nitrogen atoms .Applications De Recherche Scientifique

Synthesis and Medicinal Applications

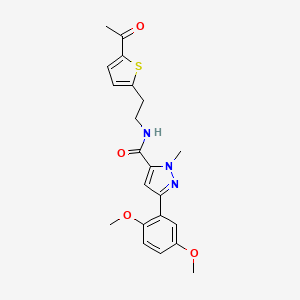

Antiamoebic Activity and Toxicity Evaluation : Derivatives similar to 8-bromo-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, specifically 3-(3-bromo phenyl)-5-phenyl-1-(thiazolo [4,5-b] quinoxaline-2-yl)-2-pyrazoline, have been synthesized and their antiamoebic activities evaluated against Entamoeba histolytica. These compounds displayed promising antiamoebic activity with IC(50) values surpassing that of the standard drug metronidazole. Their non-toxic nature was confirmed through MTT assay on kidney epithelial cell lines (Budakoti et al., 2008).

Anticancer Potential : Iridium(III) complexes based on a pyrazole-appended quinoline-based BODIPY demonstrated strong binding with DNA and proteins, indicating potential applications in cancer treatment. These complexes showed cytotoxicity against human cervical cancer cell lines, highlighting their promise as therapeutic agents (Paitandi et al., 2017).

Photophysical Applications and Molecular Logic

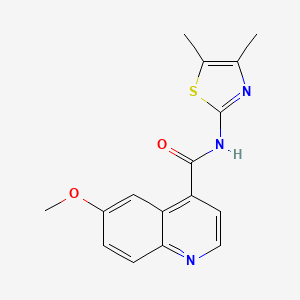

Photophysics and Molecular Logic Switches : Amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline demonstrated unique photophysical properties, including solvatochromism, acidochromism, and solid-state fluorescence. These properties make them suitable for implementing molecular logic switches, with potential applications in molecular electronics (Uchacz et al., 2016).

Material Science and Organic Electronics

Organic Light-Emitting Devices (OLEDs) : Derivatives of pyrazolo[3,4-b]quinoline have been explored for their potential as luminophors in OLEDs. The synthesis and evaluation of 4-(p-N,N-diarylphenyl)substituted 1H-pyrazolo[3,4-b]quinolines for electroluminescent devices indicate the possibility of tuning the emission spectrum through various substitutions, suggesting their utility in OLED fabrication (Danel et al., 2009).

Supramolecular Chemistry

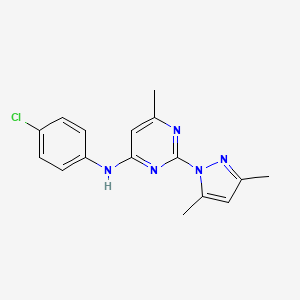

Dimensionality of Supramolecular Aggregation : The effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines was studied. The research demonstrated how different substituents influence the formation of cyclic dimers, sheets, and complex three-dimensional framework structures through hydrogen bonding, offering insights into designing supramolecular architectures (Portilla et al., 2005).

Orientations Futures

Propriétés

IUPAC Name |

8-bromo-1-(3,4-dimethylphenyl)-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18BrN3/c1-15-8-10-19(12-16(15)2)28-24-20-13-18(25)9-11-22(20)26-14-21(24)23(27-28)17-6-4-3-5-7-17/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWDQFUMNQEYIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-bromo-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidin-4-yl)-1-(4-fluorophenyl)urea](/img/structure/B2975044.png)

![3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2975046.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2975048.png)

![3-(4-Isobutylphenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2975060.png)

![N-(4-(2-phenylmorpholino)butyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2975061.png)

![2-Ethyl-1-[(4-{4-[(2-ethylpiperidyl)sulfonyl]phenyl}phenyl)sulfonyl]piperidine](/img/structure/B2975063.png)